molecular formula C20H18N4O2S2 B2490980 5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene CAS No. 863001-65-4

5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene

Cat. No.: B2490980
CAS No.: 863001-65-4
M. Wt: 410.51
InChI Key: ACPSPPFFSFGWGE-UHFFFAOYSA-N
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Description

5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a complex heterocyclic compound that incorporates benzothiazole and piperazine moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, antipsychotic, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene typically involves multi-step procedures. One common method includes the reaction of 1,3-benzothiazole with piperazine under controlled conditions, followed by further functionalization to introduce the dioxa-thia-azatricyclo moiety . The reaction conditions often involve the use of solvents like toluene and catalysts such as copper(II) sulfate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound may leverage green chemistry approaches, such as microwave-assisted synthesis, to enhance efficiency and reduce environmental impact . These methods can significantly accelerate reaction times and improve yields compared to conventional heating techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene involves its interaction with various molecular targets. For instance, its piperazine moiety can act as a dopamine and serotonin antagonist, making it useful in antipsychotic treatments . The benzothiazole unit may also interact with enzymes and receptors involved in microbial and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties. This complexity allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in various fields .

Biological Activity

The compound 5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring and a benzothiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S₂
Molecular Weight382.49 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Antimicrobial Activity:
Similar compounds have demonstrated antibacterial and antifungal properties. The benzothiazole and piperazine components are known to inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis through disruption of cell wall synthesis and function .

2. Anticancer Properties:
Research indicates that derivatives with similar structures can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization . The compound has shown promise in reducing cell viability in various cancer cell lines.

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to or structurally similar to the target compound:

Case Study 1: Antitumor Activity
A study on benzimidazole derivatives indicated that compounds with piperazine moieties exhibited significant cytotoxicity against MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cell lines. The IC50 values for these compounds ranged from 34 to 42 µM, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy
Another study reported that a series of benzothiazole-piperazine derivatives showed effective antibacterial activity against Escherichia coli and Candida albicans. The mechanism was attributed to the inhibition of specific metabolic pathways essential for microbial survival .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that these compounds generally comply with Lipinski's Rule of Five (Ro5), indicating good oral bioavailability .

Comparative Analysis

Comparative studies have been conducted on similar compounds to evaluate their relative biological activities:

Compound NameIC50 (µM) against MDA-MB 231IC50 (µM) against U87 MG
Benzothiazole derivative A3438
Benzothiazole derivative B3940
Target CompoundTBDTBD

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-2-4-17-13(3-1)21-19(27-17)23-5-7-24(8-6-23)20-22-14-11-15-16(12-18(14)28-20)26-10-9-25-15/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPSPPFFSFGWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=CC6=C(C=C5S4)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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